molecular formula C22H26N6O2S B12388633 Cav|A2|A1&NET-IN-2

Cav|A2|A1&NET-IN-2

Cat. No.: B12388633
M. Wt: 438.5 g/mol
InChI Key: IWLOXSUFFLVQCV-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cav|A2|A1&NET-IN-2 is a dual inhibitor of the alpha-2-delta-1 subunit of voltage-gated calcium channels and the norepinephrine transporter. This compound has shown significant potential in the research of pain management due to its ability to inhibit these specific targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cav|A2|A1&NET-IN-2 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enable its inhibitory activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.

Industrial Production Methods

Industrial production of Cav|A2|A1&NET-IN-2 requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Cav|A2|A1&NET-IN-2 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.

    Substitution: Substitution reactions can introduce new functional groups, potentially enhancing its inhibitory properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms. Substitution reactions can result in a variety of functionalized compounds with different biological activities.

Scientific Research Applications

Cav|A2|A1&NET-IN-2 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the mechanisms of voltage-gated calcium channels and norepinephrine transporters.

    Biology: Helps in understanding the role of these targets in cellular processes.

    Medicine: Investigated for its potential in pain management and other neurological conditions.

    Industry: Utilized in the development of new therapeutic agents targeting calcium channels and norepinephrine transporters.

Mechanism of Action

Cav|A2|A1&NET-IN-2 exerts its effects by binding to the alpha-2-delta-1 subunit of voltage-gated calcium channels and the norepinephrine transporter. This binding inhibits the function of these targets, leading to a reduction in calcium influx and norepinephrine reuptake. The molecular pathways involved include the modulation of synaptic transmission and neuronal excitability, which are crucial for pain perception and other neurological functions.

Comparison with Similar Compounds

Similar Compounds

    Gabapentin: Another inhibitor of the alpha-2-delta-1 subunit, used in the treatment of neuropathic pain.

    Pregabalin: Similar to gabapentin, with a higher affinity for the alpha-2-delta-1 subunit.

    Desipramine: A norepinephrine reuptake inhibitor used as an antidepressant.

Uniqueness

Cav|A2|A1&NET-IN-2 is unique due to its dual inhibitory action on both the alpha-2-delta-1 subunit and the norepinephrine transporter. This dual action provides a broader therapeutic potential, particularly in pain management, compared to compounds that target only one of these pathways.

Properties

Molecular Formula

C22H26N6O2S

Molecular Weight

438.5 g/mol

IUPAC Name

2-amino-9-methyl-6-[3-[(1S)-3-(methylamino)-1-thiophen-2-ylpropoxy]phenyl]-7,8-dihydropyrimido[4,5-e][1,4]diazepin-5-one

InChI

InChI=1S/C22H26N6O2S/c1-24-9-8-18(19-7-4-12-31-19)30-16-6-3-5-15(13-16)28-11-10-27(2)20-17(21(28)29)14-25-22(23)26-20/h3-7,12-14,18,24H,8-11H2,1-2H3,(H2,23,25,26)/t18-/m0/s1

InChI Key

IWLOXSUFFLVQCV-SFHVURJKSA-N

Isomeric SMILES

CNCC[C@@H](C1=CC=CS1)OC2=CC=CC(=C2)N3CCN(C4=NC(=NC=C4C3=O)N)C

Canonical SMILES

CNCCC(C1=CC=CS1)OC2=CC=CC(=C2)N3CCN(C4=NC(=NC=C4C3=O)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.